3-(Oxan-2-yl)piperidine
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Overview
Description
3-(Oxan-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with an oxane (tetrahydropyran) ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with oxirane (ethylene oxide) in the presence of a catalyst to form the oxane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of palladium or rhodium catalysts in hydrogenation reactions is also common, allowing for the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxane oxygen, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkylated or N-acylated piperidine derivatives.
Scientific Research Applications
3-(Oxan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the oxane ring, widely used in medicinal chemistry.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Evodiamine: A piperidine alkaloid with significant anticancer activity
Uniqueness
3-(Oxan-2-yl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential bioactivity compared to simpler piperidine derivatives .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(oxan-2-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h9-11H,1-8H2 |
InChI Key |
QMCLQNFOPOTERW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2CCCNC2 |
Origin of Product |
United States |
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